N-cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide

Physicochemical profiling Process chemistry Purification design

N-cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide (CAS 6577-66-8) is a synthetic small molecule belonging to the piperidine-4-carboxamide class. Characterized by a cycloheptyl group and an isobutyl substitution on the piperidine nitrogen, it presents distinct steric and lipophilic properties relative to simpler cycloalkyl analogs.

Molecular Formula C17H32N2O
Molecular Weight 280.4 g/mol
CAS No. 6577-66-8
Cat. No. B12454228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide
CAS6577-66-8
Molecular FormulaC17H32N2O
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCC(C)CN1CCC(CC1)C(=O)NC2CCCCCC2
InChIInChI=1S/C17H32N2O/c1-14(2)13-19-11-9-15(10-12-19)17(20)18-16-7-5-3-4-6-8-16/h14-16H,3-13H2,1-2H3,(H,18,20)
InChIKeyXCMADILOXAPSGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide (CAS 6577-66-8) – A Specialized Piperidine Scaffold


N-cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide (CAS 6577-66-8) is a synthetic small molecule belonging to the piperidine-4-carboxamide class . Characterized by a cycloheptyl group and an isobutyl substitution on the piperidine nitrogen, it presents distinct steric and lipophilic properties relative to simpler cycloalkyl analogs. Database records indicate a molecular formula of C17H32N2O, a molecular weight of 280.4 g/mol, and predicted physicochemical parameters including a boiling point of 434.6°C at 760 mmHg and a density of 0.98 g/cm³ . It is cataloged in chemical indexes primarily as a research intermediate, with limited but targeted biological annotation [1].

Why N-cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide Cannot Be Simply Replaced by Generic Piperidine Analogs


The combination of a bulky N-cycloheptyl group and an N-isobutyl substitute on the piperidine ring creates a unique steric and electronic environment within this chemical series . Simpler analogs, such as N-cyclohexylpiperidine-4-carboxamide or N-cyclopentyl derivatives, lack the seven-membered ring's conformational flexibility and increased lipophilicity, which can critically alter target binding and physicochemical properties. The N-isobutyl group further modulates the piperidine nitrogen's basicity and metabolic liability compared to unsubstituted or N-methyl variants. Therefore, using a close analog in a research or industrial process without validated equivalency data risks significant deviation in reactivity, selectivity, and overall performance.

Quantitative Differentiation of N-cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide: A Comparator-Based Evidence Guide


Physicochemical Property Differentiation: Boiling Point and Density vs. N-Cyclohexyl Analog

The target compound exhibits a predicted boiling point of 434.6°C at 760 mmHg and a density of 0.98 g/cm³ . While direct experimental data for the closest comparator, N-cyclohexyl-1-(2-methylpropyl)piperidine-4-carboxamide, is not publicly available, class-level inference suggests that the larger cycloheptyl ring increases molecular weight and van der Waals surface area relative to a cyclohexyl analog, typically leading to higher boiling points and distinct distillation or chromatographic behavior. This difference is critical for designing purification protocols.

Physicochemical profiling Process chemistry Purification design Piperidine carboxamides

Binding Affinity Profile: PDE7B Inhibition vs. Class-Level Selectivity

A BindingDB entry (BDBM50397054) associated with this compound reports an IC50 of 43 nM for human PDE7B inhibition and 31 nM for human PDE7A [1]. However, the SMILES notation for this entry corresponds to a different chemical structure, making the data unreliable for direct use. In the absence of verified data, the closest comparator is the unsubstituted N-cycloheptylpiperidine-4-carboxamide, for which no affinity data is publicly reported. This represents a significant data gap.

Target engagement Phosphodiesterase CNS research SAR profiling

Solubility Profile: Qualitative Organic Solvent Solubility vs. Aqueous Insolubility

The compound is described as a white crystalline solid that is soluble in organic solvents . This is consistent with its calculated logP, which is expected to be higher than that of N-cyclopentyl or N-cyclohexyl analogs due to the increased hydrocarbon content. However, no quantitative aqueous solubility data is available for the target compound or its immediate comparators.

Formulation science Sample preparation Solubility screening Piperidine amides

Recommended Application Scenarios for N-cycloheptyl-1-(2-methylpropyl)piperidine-4-carboxamide Based on Available Evidence


Synthetic Intermediate for N-Sulfonylated sEH Inhibitor Analogs

The N-cycloheptyl-1-isobutyl scaffold serves as a direct precursor to N-sulfonylated piperidine-4-carboxamides, a class of soluble epoxide hydrolase (sEH) inhibitors . Its specific substitution pattern can be exploited to generate analogs with altered lipophilicity and steric bulk compared to the cyclopentyl or cyclohexyl series, enabling structure-activity relationship (SAR) exploration in cardiovascular and anti-inflammatory research.

Physicochemical Reference for Method Development in Non-Aqueous Systems

Given its predicted boiling point (434.6°C) and organic solvent solubility, this compound can function as a non-polar reference standard for GC/HPLC method development targeting high-boiling amides or for validation of distillation equipment in process chemistry labs .

Scaffold for Kinase and PDE Inhibitor SAR Libraries

Despite a data integrity issue in one database, the piperidine-4-carboxamide core is a recognized pharmacophore for phosphodiesterase and kinase inhibitors [1]. This compound can be used as a structurally unique building block in focused library synthesis, where the cycloheptyl group probes a hydrophobic pocket not accessible to cyclohexyl or cyclopentyl variants.

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